molecular formula C13H17ClN2O2 B5005437 N-[4-chloro-3-(propionylamino)phenyl]butanamide

N-[4-chloro-3-(propionylamino)phenyl]butanamide

Cat. No. B5005437
M. Wt: 268.74 g/mol
InChI Key: VAMGESIAWYIDRY-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(propionylamino)phenyl]butanamide belongs to a class of compounds known for their varied biological activities. These activities stem from their structural features, which allow for a range of interactions at the molecular level.

Synthesis Analysis

The synthesis of this compound and similar compounds involves multi-step reactions starting with substituted anilines reacted with 4-chlorobutanoyl chloride in an aqueous basic medium. This process yields electrophilic intermediates, which are then further reacted to produce the desired amides. These reactions are characterized by their efficiency and specificity, yielding products with high purity (Raza et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is typically characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, contributing to our understanding of their biological activities (Jimeno et al., 2003).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which can modify their structure and, consequently, their biological activities. The reactivity is often influenced by the presence of the chloro and amide groups, which can act as electrophilic or nucleophilic centers, respectively.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of this compound in different environments. These properties are influenced by the compound's molecular structure and are essential for its formulation and application in various fields (Pascual et al., 2017).

properties

IUPAC Name

N-[4-chloro-3-(propanoylamino)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-5-13(18)15-9-6-7-10(14)11(8-9)16-12(17)4-2/h6-8H,3-5H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMGESIAWYIDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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